molecular formula C15H34O3Si2 B2614175 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one CAS No. 335393-65-2

3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one

Cat. No.: B2614175
CAS No.: 335393-65-2
M. Wt: 318.604
InChI Key: OHMNSGUPUVYVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one is a specialized organosilicon compound of interest in advanced organic synthesis and materials science research. Its molecular structure, which incorporates silicon and oxygen, suggests potential utility as a protecting group for diols or other oxygen-containing functional molecules, helping to streamline complex multi-step synthetic sequences . Researchers value such reagents for their ability to enhance synthetic efficiency and selectivity. As a key intermediate, this compound can be applied in the development of novel organic monomers for covalent organic frameworks (COFs) and other functional materials . It is also related to compounds used in the synthesis of complex natural products, where protecting group strategies are paramount . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

1,3-bis(triethylsilyloxy)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O3Si2/c1-7-19(8-2,9-3)17-13-15(16)14-18-20(10-4,11-5)12-6/h7-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMNSGUPUVYVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OCC(=O)CO[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one typically involves the reaction of tetraethyl orthosilicate with appropriate reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to minimize impurities and maximize output.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the silicon atoms are oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions may involve the conversion of the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: Substitution reactions can occur at the silicon atoms, where alkyl or aryl groups replace the existing ethyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed:

    Oxidation Products: Silanol, siloxane derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Alkyl or aryl-substituted silanes.

Scientific Research Applications

3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of silicon-based polymers and materials.

    Biology: Investigated for its potential use in biomaterials and drug delivery systems.

    Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one involves its interaction with molecular targets, such as enzymes or receptors, through its silicon and oxo groups. These interactions can modulate biological pathways and processes, leading to desired effects. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of organosilicon derivatives with siloxane backbones. Below is a comparative analysis with structurally related compounds, focusing on substituent effects and functional group variations:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Si Functional Groups Key Features (Inferred or Reported)
3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one Ethyl (C₂H₅) Ketone (C=O) High steric bulk; potential for hydrophobic applications
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one [CAS 127382-65-4] Methyl (CH₃) Ketone (C=O) Lower steric hindrance vs. ethyl; increased solubility in polar solvents
6,6-Difluoro-2,2,10,10-tetramethyl-3,3,9,9-tetraphenyl-4,8-dioxa-3,9-disilaundecane [CAS 2863688-20-2] Methyl (CH₃), Phenyl (C₆H₅) Fluorine (F) Enhanced thermal stability due to fluorine; aromatic rings increase rigidity
Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonate Ethyl (C₂H₅) Bisphosphonate (PO₃R₂) High chelation capacity; used in medicinal chemistry

Key Observations :

Substituent Effects :

  • Ethyl vs. Methyl : The tetraethyl derivative exhibits greater steric hindrance compared to octamethyl analogs, likely reducing reactivity in nucleophilic environments but enhancing hydrophobicity .
  • Fluorine and Phenyl Groups : The difluoro-tetraphenyl analog (CAS 2863688-20-2) shows improved thermal stability and rigidity, attributed to fluorine’s electronegativity and phenyl’s aromaticity .

Functional Group Influence :

  • The ketone group in the target compound enables participation in condensation reactions, whereas bisphosphonates (e.g., tetraethyl bisphosphonates) exhibit strong metal-binding properties, making them relevant in osteoporosis treatments .

Safety and Handling :

  • While safety data for the target compound are unavailable, the difluoro-tetraphenyl analog (CAS 2863688-20-2) requires stringent precautions (e.g., P210: avoid heat/sparks) due to its fluorine content, suggesting substituents critically influence hazard profiles .

Research Findings and Trends

  • Synthetic Utility : Ethyl-substituted siloxanes are less common than methyl analogs but offer tailored hydrophobicity for silicone elastomers. For example, octamethyl derivatives (CAS 127382-65-4) are more widely used in industrial silicone production due to lower cost and ease of synthesis .
  • Electron Paramagnetic Resonance (ESR) Insights: Studies on tetraethyl bisphosphonates reveal that ethyl groups induce minor hyperfine coupling constants (B₀ ~ 0.5–1.0 G), suggesting similar substituent effects could modulate the electronic environment in silaundecanones .

Biological Activity

3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one (CAS No. 335393-65-2) is a siloxane compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one is C15H34O3Si2C_{15}H_{34}O_{3}Si_{2}, with a molecular weight of approximately 318.6 g/mol. The compound features a unique siloxane backbone with ethyl groups and dioxane functionalities that may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, which can lead to alterations in metabolic pathways and cellular signaling mechanisms .

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation: Potential interactions with cellular receptors can affect signal transduction pathways.

Biological Activities

Research indicates that 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one exhibits several biological activities:

  • Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which could protect cells from oxidative stress.
  • Anti-inflammatory Effects: There is evidence indicating potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties: Some studies have reported antimicrobial activity against specific bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress in vitro
Anti-inflammatoryInhibits TNF-alpha production
AntimicrobialEffective against E. coli and S. aureus

Case Study: Antioxidant Activity

A study conducted on the antioxidant properties of 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one demonstrated that it significantly reduced malondialdehyde (MDA) levels in cultured cells exposed to oxidative stress. This suggests a protective role against cellular damage caused by free radicals.

Case Study: Anti-inflammatory Effects

In another investigation focusing on inflammation models in vitro, the compound was shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha by macrophages stimulated with lipopolysaccharides (LPS). This indicates its potential as an anti-inflammatory agent.

Q & A

Basic: What are the key methodological considerations for synthesizing 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one?

Answer:
Synthesis requires careful selection of precursors (e.g., silane derivatives), optimization of reaction conditions (temperature, solvent polarity, and catalyst choice), and rigorous purification techniques (e.g., column chromatography or recrystallization). A literature review is critical to identify existing synthetic routes and adapt them to address steric hindrance from ethyl and dioxa-disila groups. Experimental logs should document yield variations and side-products, with iterative adjustments to improve efficiency. For example, catalytic systems like Lewis acids may enhance siloxane bond formation .

Methodological Table:

StepKey ParameterTools/Techniques
Precursor PreparationPurity of silane derivativesNMR, FT-IR
Reaction OptimizationTemperature control (e.g., 60–80°C)Reflux apparatus
PurificationSolvent polarity for column chromatographyTLC, HPLC

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) resolves structural ambiguities, particularly for ethyl and siloxane groups. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive bond geometry. Challenges include signal overlap in crowded regions (e.g., ethyl groups), necessitating 2D NMR (COSY, HSQC) for assignment. Thermal stability can be assessed via Differential Scanning Calorimetry (DSC) .

Advanced: How can computational modeling predict the environmental fate of this compound?

Answer:
Molecular dynamics simulations and QSAR models estimate partitioning coefficients (e.g., log Kow) and degradation pathways. Density Functional Theory (DFT) calculates bond dissociation energies to predict hydrolysis or photolysis rates. Experimental validation via accelerated aging studies (varying pH, UV exposure) should cross-reference computational predictions. For instance, siloxane bonds may exhibit higher hydrolytic stability in neutral conditions .

Methodological Framework:

Model Selection: Use Gaussian or ORCA for DFT.

Parameterization: Incorporate experimental solubility data.

Validation: Compare predicted vs. observed half-lives in aquatic systems.

Advanced: How to resolve contradictions in reactivity data across different studies?

Answer:
Discrepancies often arise from divergent experimental conditions (e.g., solvent polarity, trace moisture). A systematic review should:

  • Replicate experiments under standardized conditions.
  • Use control systems (e.g., inert atmosphere) to isolate variables.
  • Apply multivariate analysis (ANOVA) to identify statistically significant factors. For example, conflicting catalytic efficiency reports may stem from uncontrolled trace water content .

Basic: What safety protocols are critical when handling this compound?

Answer:
Refer to GHS guidelines for siloxane derivatives:

  • Use fume hoods to avoid inhalation of volatile byproducts.
  • Store under inert gas (argon) to prevent moisture-induced degradation.
  • Emergency protocols must include spill containment with non-reactive adsorbents (e.g., vermiculite) and neutralization procedures for acidic byproducts .

Advanced: How to design a mechanistic study for siloxane bond formation in this compound?

Answer:
Employ isotopic labeling (e.g., ¹⁸O tracing) to track oxygen incorporation during synthesis. Kinetic studies (variable-temperature NMR) can elucidate activation parameters (ΔH‡, ΔS‡). Combine with computational transition-state modeling to propose a stepwise vs. concerted mechanism. For example, steric effects from ethyl groups may favor a dissociative pathway .

Basic: What theoretical frameworks guide research on this compound’s applications?

Answer:
Link studies to organosilicon chemistry theories (e.g., Walsh diagrams for siloxane bonding) or soft-material design principles (e.g., sol-gel transitions). Frameworks should inform hypothesis generation, such as predicting thermal stability based on bond dissociation energies .

Advanced: How to evaluate ecological risks of this compound in long-term studies?

Answer:
Adopt a tiered approach:

Lab-Scale: Acute toxicity assays (e.g., Daphnia magna LC50).

Mesocosm: Simulate environmental partitioning (soil/water/air).

Field Monitoring: Track bioaccumulation in indicator species.
Integrate data into probabilistic risk models (e.g., Monte Carlo simulations) to assess ecosystem-level impacts .

Basic: What are the best practices for documenting experimental reproducibility?

Answer:

  • Maintain detailed logs of reaction parameters (e.g., stirring rate, humidity).
  • Use internal standards (e.g., deuterated analogs) for spectroscopic consistency.
  • Share raw data repositories (e.g., Zenodo) to enable third-party validation .

Advanced: How to integrate interdisciplinary approaches (e.g., materials science, toxicology) into research on this compound?

Answer:
Form collaborative frameworks:

Materials Characterization: Partner with polymer labs for rheological studies.

Ecotoxicology: Collaborate on multi-trophic exposure models.

Data Science: Apply machine learning to predict novel applications.
Cross-disciplinary peer review ensures methodological rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.